molecular formula C11H10N2O2 B1268227 1-Hydroxy-2-naphthohydrazide CAS No. 7732-44-7

1-Hydroxy-2-naphthohydrazide

Cat. No.: B1268227
CAS No.: 7732-44-7
M. Wt: 202.21 g/mol
InChI Key: VNMGHGFBIFFSSU-UHFFFAOYSA-N
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Description

1-Hydroxy-2-naphthohydrazide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a hydrazide functional group

Biochemical Analysis

Biochemical Properties

1-Hydroxy-2-naphthohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aldehyde derivatives, forming hydrazones through a Schiff base reaction . This interaction is crucial for its function as a chemosensor for cyanide ions . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways and gene expression. For example, it has been observed to affect the metabolic processes in cells by inhibiting certain enzymes . This inhibition can lead to changes in cellular metabolism and gene expression, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation . The compound’s ability to form hydrazones through Schiff base reactions is a key aspect of its mechanism of action . This binding interaction can result in changes in gene expression and cellular metabolism, highlighting its potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, affecting its long-term efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical properties, while higher doses can lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in forming hydrazones is a key aspect of its involvement in metabolic pathways. These interactions can affect the overall metabolic processes in cells, highlighting its importance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its biochemical properties and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-naphthohydrazide can be synthesized through the condensation reaction of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization from ethanol to obtain a high yield of pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Hydroxy-2-naphthohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Hydroxy-2-naphthoic hydrazide
  • 2-Hydroxy-1-naphthaldehyde hydrazone
  • Naphthalene-2-carbohydrazide

Comparison: 1-Hydroxy-2-naphthohydrazide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity in certain chemical reactions and potential therapeutic applications. For example, its hydroxyl group at the 1-position enhances its solubility and reactivity compared to 3-Hydroxy-2-naphthoic hydrazide .

Properties

IUPAC Name

1-hydroxynaphthalene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMGHGFBIFFSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324958
Record name 1-hydroxy-2-naphthohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7732-44-7
Record name 7732-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-2-naphthohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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